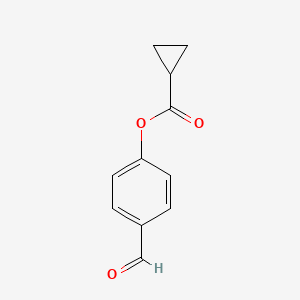
4-Formylphenyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl cyclopropanecarboxylate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylate moiety. It is commonly used in proteomics research and various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl cyclopropanecarboxylate typically involves the reaction of 4-formylphenylboronic acid with cyclopropanecarboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-Carboxyphenyl cyclopropanecarboxylate.
Reduction: 4-Hydroxymethylphenyl cyclopropanecarboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl cyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formylphenyl cyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclopropanecarboxylate moiety can undergo ring-opening reactions under acidic or basic conditions . These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of a cyclopropanecarboxylate moiety.
4-Formylphenylacetic acid: Contains an acetic acid group instead of a cyclopropanecarboxylate moiety.
4-Formylphenylpropanoic acid: Contains a propanoic acid group instead of a cyclopropanecarboxylate moiety.
Uniqueness
4-Formylphenyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The strain in the cyclopropane ring can influence the compound’s reactivity and its interactions with other molecules .
Properties
IUPAC Name |
(4-formylphenyl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-8-1-5-10(6-2-8)14-11(13)9-3-4-9/h1-2,5-7,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPSRGQJZYJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)
![2-(2-Methoxyphenyl)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2465935.png)
![2-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2465940.png)
![N-methyl-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2465942.png)
![3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2465943.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2465950.png)
![4-fluoro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465952.png)
![1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2465954.png)
![8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465956.png)

